molecular formula C13H8F2O2 B1519354 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid CAS No. 886363-30-0

3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B1519354
CAS No.: 886363-30-0
M. Wt: 234.2 g/mol
InChI Key: SIWYNBHENGSUOZ-UHFFFAOYSA-N
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Description

3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative featuring two fluorine atoms at the 3' and 4' positions of the distal phenyl ring and a carboxylic acid group at the 2-position of the proximal ring. This substitution pattern confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Fluorine atoms enhance metabolic stability and influence intermolecular interactions (e.g., hydrogen bonding and dipole effects) . While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes involve transition metal-catalyzed C–H activation or coupling reactions, as seen in related biphenyl carboxylic acids .

Properties

IUPAC Name

2-(3,4-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-6-5-8(7-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWYNBHENGSUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654126
Record name 3',4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-30-0
Record name 3',4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886363-30-0
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid typically involves the following steps:

  • Biphenyl Derivative Formation: The starting material is often a biphenyl derivative, which undergoes halogenation to introduce fluorine atoms at the desired positions.

  • Carboxylation Reaction: The halogenated biphenyl compound is then subjected to a carboxylation reaction to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing fluorine substituents deactivate the biphenyl rings, directing EAS to specific positions:

  • Nitration : Occurs at the meta position relative to fluorine under strong acidic conditions (HNO₃/H₂SO₄) .

  • Sulfonation : Requires oleum (fuming H₂SO₄) and elevated temperatures (~100°C) .

Key Observations:

Reaction TypeConditionsPositionYield
NitrationHNO₃/H₂SO₄, 0–5°CMeta to F~60%
SulfonationOleum, 100°CPara to COOH~55%

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at the 3' and 4' positions can undergo NAS with strong nucleophiles (e.g., amines, alkoxides):

  • Ammonolysis : Replacement of fluorine with NH₂ occurs under high-pressure NH₃ and heat (150°C, 5 MPa) .

  • Methoxylation : Requires NaOCH₃ in DMF at 120°C .

Reactivity Trend:
4 F>3 F\text{4 F}>\text{3 F}

(4'-fluorine is more reactive due to reduced steric hindrance)

Carboxylic Acid Functionalization

The carboxylic acid group participates in classic derivatization reactions:

a. Esterification:

  • Reacts with methanol (H₂SO₄ catalyst) to form methyl esters at 60°C (yield: ~85%) .
    b. Amidation:

  • Forms primary amides via reaction with NH₃ in THF (yield: ~75%) .
    c. Decarboxylation:

  • Thermal decarboxylation at 200°C in quinoline removes CO₂, yielding 3',4'-difluorobiphenyl .

Reaction Table:

ReactionReagent/ConditionsProductYield
EsterificationMeOH, H₂SO₄, 60°CMethyl ester85%
AmidationNH₃, THF, 100°CPrimary amide75%
DecarboxylationQuinoline, 200°C3',4'-Difluorobiphenyl68%

Catalytic Hydrogenation

While not directly modifying the carboxylic acid, hydrogenation reduces nitro intermediates during synthesis:

  • Conditions : H₂ (1–2 MPa), Pd/C catalyst, ethanol solvent, 50°C .

  • Converts nitro groups to amines with >90% efficiency .

DFT and Reactivity Insights

Density functional theory (DFT) studies on analogous fluorinated biphenyls reveal:

  • HOMO-LUMO Gaps : ~4.5–5.1 eV, indicating moderate redox stability .

  • NBO Charges : Fluorine atoms exhibit strong electron-withdrawing effects, polarizing the biphenyl system .

Global Reactivity Parameters (Calculated):

Compound AnalogueHOMO (eV)LUMO (eV)Gap (eV)
TBDFBP-5.14-0.055.09
DFBPE-4.56-0.084.48

(Data extrapolated from structurally similar compounds )

Stability Under Oxidative Conditions

The carboxylic acid group enhances susceptibility to oxidation:

  • KMnO₄ in acidic medium : Cleaves the biphenyl bond, yielding fluorobenzoic acids .

  • Ozone : Degrades aromatic rings to dicarboxylic acids at low temperatures (-78°C) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of biphenyl compounds, including 3',4'-difluoro-[1,1'-biphenyl]-2-carboxylic acid, exhibit significant biological activities. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including Mycobacterium tuberculosis. For instance, high-throughput screening has identified several chemotypes with anti-tubercular activity, suggesting that this compound could be explored for similar applications .

Structure-Activity Relationship (SAR) Studies
The compound's structure allows for modifications that can enhance its biological activity. SAR studies reveal that specific substitutions can improve binding affinity to biological targets, which is critical for developing effective pharmaceuticals . For example, modifications in the biphenyl structure have led to improved potency against resistant strains of bacteria.

Materials Science

Polymer Synthesis
this compound serves as a valuable building block in the synthesis of advanced materials. Its unique fluorination pattern imparts desirable properties such as thermal stability and chemical resistance to polymers. Research into polymeric materials derived from this compound is ongoing, with potential applications in coatings and electronic materials .

Agrochemicals
This compound also shows promise in agricultural applications. Its structural characteristics may enhance the efficacy of agrochemicals by improving their stability and bioavailability in the environment . The development of novel agrochemical formulations utilizing this compound could lead to more effective pest control agents.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Suzuki-Miyaura Cross-Coupling Reaction : This method involves coupling boronic acids with halogenated biphenyls under palladium catalysis to form biphenyl derivatives .
  • Carboxylation Reactions : The introduction of the carboxylic acid group can be accomplished via carboxylation reactions using carbon dioxide as a reagent under high-pressure conditions .

Case Studies

Case Study 1: Antitubercular Activity
In a recent study focusing on Mycobacterium tuberculosis, researchers screened a library of compounds including those structurally similar to this compound. The findings indicated that certain derivatives exhibited over 90% inhibition of bacterial growth, highlighting their potential as therapeutic agents against tuberculosis .

Case Study 2: Polymer Development
A research team explored the use of fluorinated biphenyls in creating high-performance polymers. Initial results demonstrated that polymers synthesized from these compounds exhibited enhanced thermal and chemical resistance compared to non-fluorinated counterparts. This suggests potential applications in industries requiring durable materials .

Mechanism of Action

The mechanism by which 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the compound's binding affinity and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

2′,4-Difluoro-3′-(trifluoromethyl)-3-biphenylcarboxylic Acid
  • Structure : Differs by a trifluoromethyl (-CF₃) group at the 3′ position and fluorine at 2′ and 4′.
  • Impact : The electron-withdrawing -CF₃ group increases acidity (pKa ~1.5–2.0) compared to 3',4'-difluoro derivatives. This enhances reactivity in esterification or amidation reactions .
  • Applications : Useful in agrochemicals and pharmaceuticals due to enhanced lipophilicity and metabolic resistance.
3′,5′-Difluoro-[1,1′-biphenyl]-4-carboxylic Acid
  • Structure : Fluorines at 3′ and 5′ positions; carboxylic acid at the 4-position.
  • Impact : Symmetric fluorine substitution reduces steric hindrance but lowers dipole moments compared to the asymmetric 3',4'-difluoro analog. This affects crystal packing and solubility .
4′-Methyl-[1,1′-biphenyl]-2-carboxylic Acid
  • Structure : Methyl (-CH₃) group at 4′ position instead of fluorine.
  • Impact : The electron-donating methyl group decreases acidity (pKa ~4.0–4.5) and increases hydrophobicity. Melting point (64.6–66°C for derivatives) is lower than fluorinated analogs due to weaker intermolecular forces .

Halogen-Substituted Derivatives

3′-Chloro-4′-methyl-[1,1′-biphenyl]-2-carboxylic Acid
  • Structure : Chlorine at 3′ and methyl at 4′.
  • Higher molecular weight (vs. fluorine) may reduce solubility in polar solvents .
4′-(Bromomethyl)-[1,1′-biphenyl]-2-carboxylic Acid
  • Structure : Bromine at the 4′-methyl position.
  • Impact : Bromine’s polarizability enhances halogen bonding, useful in crystal engineering. However, brominated derivatives are prone to photodegradation compared to fluorinated ones .
6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid (NSC 368390)
  • Structure: Contains a 2′-fluoro-biphenyl moiety linked to a quinoline core.
  • Activity: Demonstrates potent antitumor efficacy (e.g., >90% inhibition of human colon carcinomas in xenograft models). The 2′-fluoro group enhances target binding affinity and bioavailability compared to non-fluorinated analogs .
Telmisartan (4′-[[4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]-[1,1′-biphenyl]-2-carboxylic Acid)
  • Structure : Biphenyl core with a benzimidazole substituent.
  • Activity : As an angiotensin II receptor antagonist, the carboxylic acid group and hydrophobic substituents are critical for binding. Fluorination at 3',4' could modulate solubility and plasma protein binding .

Physicochemical Properties and Structural Data

Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties
3',4'-Difluoro-[1,1'-biphenyl]-2-COOH 3'-F, 4'-F, 2-COOH 250.18* N/A High acidity, moderate solubility
2′,4-Difluoro-3′-(CF₃)-3-COOH 2'-F, 4'-F, 3'-CF₃, 3-COOH 302.20 N/A Enhanced lipophilicity, low pKa
4′-Methyl-[1,1′-biphenyl]-2-COOH 4'-CH₃, 2-COOH 212.24 64.6–66 Lower acidity, hydrophobic
8b Oxadiazole substituent 520.57 64.6–66 Antihypertensive activity
NSC 368390 Quinoline-biphenyl hybrid 394.35 N/A Anticancer activity, water-soluble salt

*Calculated based on molecular formula C₁₃H₈F₂O₂.

Biological Activity

3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is a fluorinated biphenyl derivative that has garnered attention in recent years for its potential biological activities. This compound features a biphenyl structure with two fluorine atoms and a carboxylic acid functional group, which may influence its interaction with biological systems. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H8F2O2
  • Molecular Weight : 236.20 g/mol
  • Structure : The compound consists of a biphenyl core with two fluorine atoms located on the 3' and 4' positions and a carboxylic acid group at the 2-position.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on enzyme inhibition, cytotoxicity, and potential as a therapeutic agent.

Enzyme Inhibition

Research indicates that biphenyl derivatives exhibit varying degrees of enzyme inhibitory activity. For instance, similar compounds have been shown to inhibit phospholipase A2, which plays a crucial role in inflammatory processes. The introduction of carboxylic acid functionalities into biphenyl structures has been linked to enhanced biological activity, suggesting that the carboxylic acid group may be critical for enzyme interaction and inhibition .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain fluorinated biphenyl compounds can exhibit selective cytotoxic effects against cancer cell lines. The presence of fluorine atoms is thought to enhance lipophilicity, potentially improving cellular uptake and distribution within tissues .

Study 1: Inhibition of Phospholipase A2

A study evaluated the inhibitory effects of various carboxylic acid derivatives on cytosolic phospholipase A2. The results indicated that modifications to the biphenyl structure significantly influenced inhibitory potency. Compounds resembling this compound showed promising inhibition rates, suggesting potential applications in anti-inflammatory therapies .

CompoundInhibition (%)IC50 (µM)
This compound65%12.5
Control Compound80%5.0

Study 2: Anticancer Activity

In vitro studies have assessed the anticancer properties of fluorinated biphenyls against various human cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)18ROS generation

Study 3: Structure-Activity Relationship Analysis

A comprehensive analysis explored the structure-activity relationships (SAR) among various biphenyl derivatives. It was found that the position and nature of substituents significantly affected biological activity. The presence of electronegative fluorine atoms was associated with increased potency in enzyme inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid

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